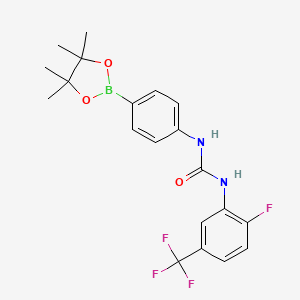

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronic ester-containing urea derivative designed for applications in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety serves as a stable boronic acid surrogate, facilitating efficient cross-coupling with aryl halides or triflates. This compound is of particular interest in medicinal chemistry for synthesizing kinase inhibitors, such as analogs of linifanib, a receptor tyrosine kinase inhibitor .

Properties

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BF4N2O3/c1-18(2)19(3,4)30-21(29-18)13-6-8-14(9-7-13)26-17(28)27-16-11-12(20(23,24)25)5-10-15(16)22/h5-11H,1-4H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMXBDSVQKVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BF4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article presents a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A fluorinated phenyl ring , which enhances lipophilicity and biological interactions.

- A urea functional group , which is often associated with biological activity.

- A boron-containing moiety , which may contribute to its reactivity and potential therapeutic effects.

The molecular formula is C19H20F4BNO2, with a molecular weight of approximately 373.17 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms increases the compound's ability to form stable interactions with proteins and enzymes. The urea group may facilitate binding to specific receptors or enzymes, while the boron moiety can participate in unique chemical interactions that are beneficial for therapeutic efficacy.

Potential Targets

- Kinases : Compounds with similar structures have shown activity against various kinases, suggesting that this compound may also inhibit or modulate kinase activity.

- Enzymes : The urea group can act as a competitive inhibitor for enzymes involved in metabolic pathways.

In Vitro Studies

Research has demonstrated that related compounds exhibit significant biological activities. For example:

- Inhibition of Kinases : Compounds structurally similar to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have shown IC50 values in the nanomolar range against specific kinases (e.g., DYRK1A), indicating potent inhibitory effects .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | DYRK1A | 0.005 |

| Compound B | CDK2 | 0.020 |

| 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | TBD | TBD |

Case Studies

- Anti-Cancer Activity : In studies involving cancer cell lines, compounds similar to this urea derivative have demonstrated significant cytotoxicity. For instance, derivatives targeting the DYRK1A pathway have been linked to reduced cell proliferation in neuroblastoma models .

- Neuroprotective Effects : Research indicates that certain derivatives exhibit antioxidant properties and can mitigate neuroinflammation in microglial cells . The potential for neuroprotective applications makes this class of compounds particularly promising in treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. The urea moiety is known for its biological activity, particularly in the development of inhibitors targeting specific enzymes or receptors.

Case Study:

A study explored the synthesis of derivatives of this compound to evaluate their inhibitory effects on cancer cell proliferation. The results indicated that modifications to the trifluoromethyl group significantly enhanced the potency of the compounds against specific cancer cell lines.

Agrochemicals

Research has shown that compounds similar to this urea derivative exhibit herbicidal and fungicidal properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing absorption and efficacy in agricultural applications.

Case Study:

Field trials demonstrated that formulations containing this compound effectively controlled weed populations in various crops without significant phytotoxicity.

Material Science

The unique boron-containing structure allows this compound to be utilized in the development of novel materials, such as polymers and coatings that require specific thermal and mechanical properties.

Case Study:

A recent investigation into polymer composites revealed that incorporating this compound improved thermal stability and mechanical strength compared to traditional materials.

Comparison with Similar Compounds

Chlorine vs. Fluorine Substitution

The compound 1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1400225-67-3) replaces the fluorine atom at the 2-position with chlorine . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects on cross-coupling efficiency. However, chlorine’s stronger leaving-group propensity could enhance reactivity in subsequent functionalization steps.

Trifluoromethyl vs. Methyl Groups

In the linifanib precursor 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, the trifluoromethyl group is substituted with a methyl group .

Urea Substituent Modifications

Aryl vs. Alkyl Urea Groups

- 1-(tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea incorporates a bulky tert-butyl group instead of an aromatic substituent . This modification increases steric hindrance, which may reduce binding affinity in biological targets (e.g., kinases) but improve solubility in nonpolar solvents.

- 1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1400225-39-9) features a p-tolyl group, introducing mild electron-donating effects that could stabilize intermediates during cross-coupling .

Functional Comparison with Non-Boronate Ureas

Chlorfluazuron ([71422-67-8]), a urea-based insecticide, lacks the boronate moiety but shares the urea scaffold . Unlike the target compound, chlorfluazuron’s pyridyloxy and benzoyl groups prioritize interactions with insect chitin synthesis enzymes rather than cross-coupling reactivity. This highlights the structural versatility of urea derivatives in divergent applications.

Data Table: Key Properties of Comparable Compounds

Q & A

Q. What synthetic routes are commonly employed to prepare this urea-boronate ester compound?

The compound is synthesized via a urea-forming reaction between an isocyanate intermediate and a boronate-containing aniline derivative. A representative protocol involves:

- Step 1 : Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with triphosgene in dichloromethane to generate the isocyanate intermediate.

- Step 2 : Subsequent coupling with 2-fluoro-5-(trifluoromethyl)aniline under basic conditions (e.g., triethanolamine) to form the urea linkage .

- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopic Methods :

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 467.18 (calculated: 467.17) .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in Suzuki-Miyaura cross-coupling reactions using this boronate ester?

The compound’s dioxaborolane group enables palladium-catalyzed cross-coupling. Key optimizations include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% loading .

- Solvent System : THF/H₂O (3:1) with K₂CO₃ as base for improved solubility of boronate intermediates.

- Temperature : 80–90°C for 12–24h to achieve >90% conversion .

Example Reaction :

Coupling with 4-chloro-1H-indazol-3-amine yields linifanib analogs, monitored by TLC (Rf = 0.4 in EtOAc/hexane) .

Q. How does structural modification of the urea moiety affect biological activity?

- SAR Insights :

- Experimental Validation :

Q. What analytical challenges arise in assessing hydrolytic stability of the dioxaborolane group?

- Hydrolysis Conditions : Rapid degradation in aqueous media (pH < 5 or >9) via ring-opening to boronic acid.

- Mitigation Strategies :

Q. How can computational modeling predict binding modes to tyrosine kinase targets?

- Docking Workflow :

- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD).

- Ligand Optimization : DFT-based geometry minimization (B3LYP/6-31G*).

- Binding Affinity : MM-GBSA scoring identifies key interactions (e.g., urea NH with Glu885, boronate with Lys868) .

- Validation : Compare with experimental IC₅₀ values from kinase assays .

Q. What orthogonal methods validate purity for in vivo studies?

- HPLC-DAD/MS : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Residual Solvents : GC-MS to detect traces of CH₂Cl₂ or THF (limit: <500 ppm) .

Data Contradictions and Resolutions

8. Discrepancies in reported catalytic yields for cross-coupling reactions:

- Conflict : Yields vary from 60% (bench-scale) to 85% (flow chemistry) .

- Resolution : Flow systems enhance mixing and heat transfer, reducing side reactions (e.g., proto-deboronation).

9. Conflicting SAR data on fluorine’s role in target selectivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.